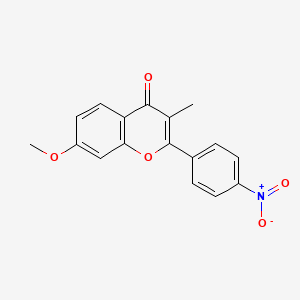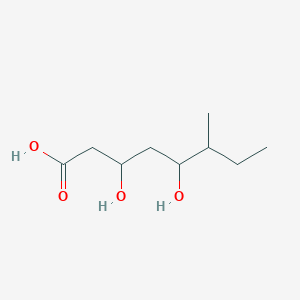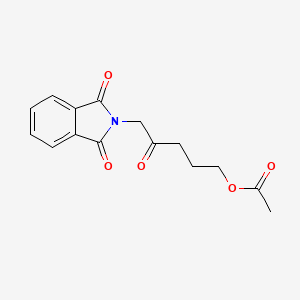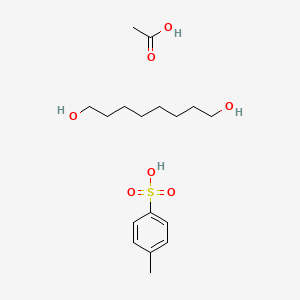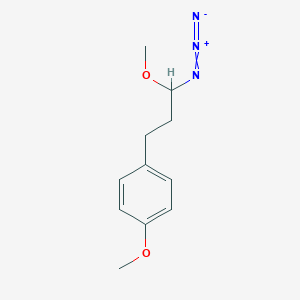
1-(3-Azido-3-methoxypropyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azido-3-methoxypropyl)-4-methoxybenzene is an organic compound that features both azide and methoxy functional groups. Compounds with azide groups are often used in click chemistry and other synthetic applications due to their reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azido-3-methoxypropyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene and 3-chloropropanol.
Formation of Intermediate: The 3-chloropropanol is converted to 3-azidopropanol using sodium azide in a nucleophilic substitution reaction.
Final Product Formation: The intermediate 3-azidopropanol is then reacted with 4-methoxybenzene under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Azido-3-methoxypropyl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: May be used in bioconjugation techniques to label biomolecules.
Industry: Could be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for compounds like 1-(3-Azido-3-methoxypropyl)-4-methoxybenzene often involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azido-3-methoxypropane: Similar structure but lacks the benzene ring.
4-Methoxybenzyl azide: Similar structure but with a different alkyl chain.
1-(3-Azidopropyl)-4-methoxybenzene: Similar but without the methoxy group on the propyl chain.
Uniqueness
1-(3-Azido-3-methoxypropyl)-4-methoxybenzene is unique due to the presence of both azide and methoxy groups, which provide distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
114492-06-7 |
|---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
1-(3-azido-3-methoxypropyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15N3O2/c1-15-10-6-3-9(4-7-10)5-8-11(16-2)13-14-12/h3-4,6-7,11H,5,8H2,1-2H3 |
InChI-Schlüssel |
ZVSRAOPOHMKTOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC(N=[N+]=[N-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


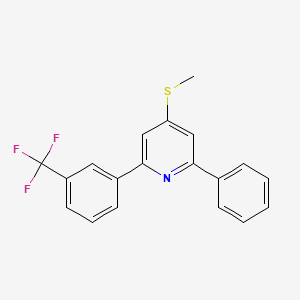
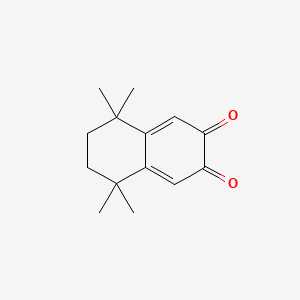
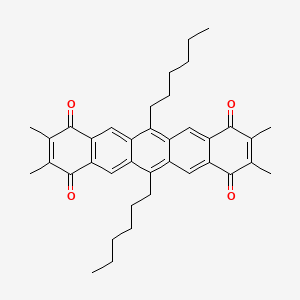
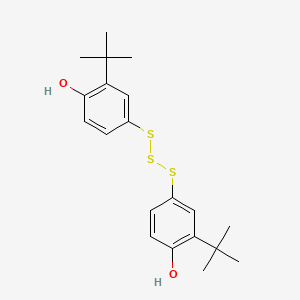
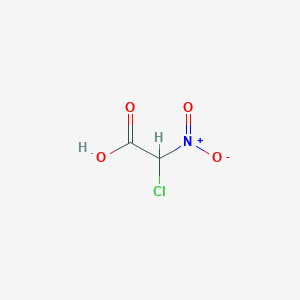

![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
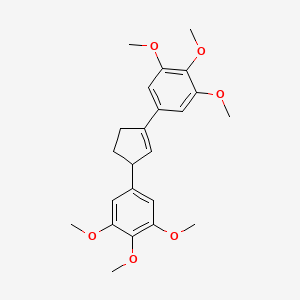
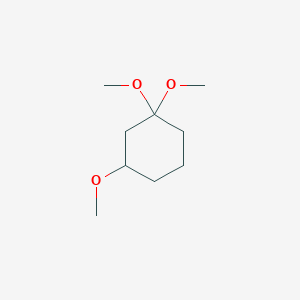
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
